Tribenzo(a,c,j)naphthacene Tribenzo(a,c,j)naphthacene
Brand Name: Vulcanchem
CAS No.: 215-96-3
VCID: VC18410287
InChI: InChI=1S/C30H18/c1-2-8-23-19(7-1)13-14-20-15-21-17-29-26-11-5-3-9-24(26)25-10-4-6-12-27(25)30(29)18-22(21)16-28(20)23/h1-18H
SMILES:
Molecular Formula: C30H18
Molecular Weight: 378.5 g/mol

Tribenzo(a,c,j)naphthacene

CAS No.: 215-96-3

Cat. No.: VC18410287

Molecular Formula: C30H18

Molecular Weight: 378.5 g/mol

* For research use only. Not for human or veterinary use.

Tribenzo(a,c,j)naphthacene - 215-96-3

Specification

CAS No. 215-96-3
Molecular Formula C30H18
Molecular Weight 378.5 g/mol
IUPAC Name heptacyclo[16.12.0.03,16.04,9.010,15.020,29.021,26]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene
Standard InChI InChI=1S/C30H18/c1-2-8-23-19(7-1)13-14-20-15-21-17-29-26-11-5-3-9-24(26)25-10-4-6-12-27(25)30(29)18-22(21)16-28(20)23/h1-18H
Standard InChI Key SSUTVLAUGWQSDG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC3=CC4=CC5=C(C=C4C=C32)C6=CC=CC=C6C7=CC=CC=C75

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

Tribenzo(a,c,j)naphthacene belongs to the class of extended PAHs, featuring a naphthacene backbone (a four-fused benzene ring system) with three additional benzo rings fused at the a, c, and j positions . This arrangement creates a highly conjugated π\pi-system, contributing to its stability and electronic properties. The IUPAC name, Tribenzo[a,c,j]tetracene, reflects the tetracene (naphthacene) core and the positions of benzo annulations .

The compound’s structural complexity is evident in its saddle-shaped conformation, as observed in X-ray crystallography studies . Steric hindrance between adjacent hydrogen atoms induces contortions in the outer benzene rings, resulting in dihedral angles of 32.2–37.3° between the central naphthalene unit and peripheral groups . This non-planar geometry influences its packing behavior in the solid state, where molecules form π\pi-dimers with overlapping aromatic surfaces .

Physicochemical Properties

Key physicochemical parameters for Tribenzo(a,c,j)naphthacene include:

PropertyValueSource
Molecular FormulaC30H18\text{C}_{30}\text{H}_{18}
Molecular Weight378.47 g/mol
Density1.286 g/cm³
Boiling Point677°C at 760 mmHg
Flash Point360.6°C
Vapor Pressure2×10172 \times 10^{-17} mmHg at 25°C
LogP (Octanol-Water)8.61

The high logP value indicates extreme hydrophobicity, typical of large PAHs, while the low vapor pressure suggests limited volatility at ambient conditions .

Synthesis and Structural Elucidation

Synthetic Routes

Tribenzo(a,c,j)naphthacene is synthesized via Scholl-type oxidative cyclodehydrogenation reactions. A representative pathway involves:

  • Precursor Preparation: Starting with fluorinated dibenzoterrylene derivatives (e.g., compound 13 in ), which are subjected to controlled oxidative conditions.

  • Cyclization: Using FeCl₃ or related Lewis acids to promote intramolecular C–C bond formation at reactive ortho and para positions relative to fluorine substituents .

  • Purification: Column chromatography isolates the target compound from incompletely cyclized byproducts .

Yields for this process range from 57% to 78%, depending on reaction time and substituent effects . Prolonged reaction times (>12 hours) risk over-oxidation, generating undesired byproducts with altered absorption profiles .

Conformational Dynamics

Density functional theory (DFT) calculations reveal five possible conformers for Tribenzo(a,c,j)naphthacene derivatives, differing in the twisting (cis or trans) of outer naphthalene rings relative to the core . The cAA conformer (C₂-symmetric) is energetically favored, being 3.03–24.65 kJ/mol more stable than alternatives . In solution, rapid interconversion between conformers occurs, but crystal packing forces lock molecules into specific geometries, as seen in X-ray structures .

Spectral Characterization and Stability

Spectroscopic Data

Tribenzo(a,c,j)naphthacene exhibits distinct spectral features:

  • UV-Vis: Absorption maxima in the visible range (450–600 nm) due to extended conjugation .

  • NMR: 1H^1\text{H} NMR spectra show downfield-shifted aromatic protons (δ 8.5–9.0 ppm) and splitting patterns indicative of magnetic anisotropy .

  • Mass Spectrometry: Molecular ion peak at m/z 378.141 (M⁺), consistent with its exact mass .

Thermal and Oxidative Stability

Applications in Materials Science

Organic Electronics

The saddle-shaped geometry of Tribenzo(a,c,j)naphthacene enables unique charge-transport properties. In thin-film transistors, its contorted structure reduces π\pi-π\pi stacking distances, enhancing hole mobility (μh\mu_h) to ~0.1 cm²/V·s . Fluorinated derivatives show improved stability against photooxidation, making them candidates for organic photovoltaic (OPV) active layers .

Nanocarbon Precursors

Recent advances utilize Tribenzo(a,c,j)naphthacene as a building block for graphene nanoribbons (GNRs). Site-selective [2 + 2 + n] cycloadditions at its bay regions enable the synthesis of alkynylated PAHs, which undergo further cross-coupling to form extended nanocarbons .

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